molecular formula C17H13ClN4 B7149098 N-[3-(3-chlorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline

N-[3-(3-chlorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline

Cat. No.: B7149098
M. Wt: 308.8 g/mol
InChI Key: BFOOGYUMTHPBQR-UHFFFAOYSA-N
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Description

N-[3-(3-chlorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline is a synthetic compound that belongs to the class of triazole derivatives

Properties

IUPAC Name

N-[3-(3-chlorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4/c18-15-5-1-3-14(11-15)4-2-10-20-16-6-8-17(9-7-16)22-13-19-12-21-22/h1,3,5-9,11-13,20H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOOGYUMTHPBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C#CCNC2=CC=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-chlorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click reaction.” This method is efficient and practical for creating 1,2,3-triazole derivatives. The reaction involves the cycloaddition of organic azides with prop-2-ynyl derivatives under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes, with optimization for large-scale production. This includes controlling reaction parameters such as temperature, reaction time, and catalyst loading to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-chlorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule .

Scientific Research Applications

N-[3-(3-chlorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(3-chlorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding, dipole-dipole interactions, and π-stacking interactions, which contribute to its biological activity. These interactions can affect various molecular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3-chlorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorophenyl and triazole moieties provides a distinct set of properties that differentiate it from other triazole and indole derivatives .

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